

# Spectroscopic Profile of Azacyclododecan-2-one: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **Azacyclododecan-2-one**

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This technical guide provides a detailed overview of the spectroscopic data for **Azacyclododecan-2-one**, a significant macrocyclic lactam. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and quality control in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analysis of **Azacyclododecan-2-one**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Azacyclododecan-2-one**

Chemical Shift (ppm)	Multiplicity	Assignment
~3.2	Multiplet	-CH <sub>2</sub> -NH-
~2.2	Triplet	-CO-CH <sub>2</sub> -
~1.6	Multiplet	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
~1.3	Broad Singlet	-(CH <sub>2</sub> ) <sub>8</sub> -
~6.5	Broad Singlet	-NH-

Note: Data is representative and may vary slightly based on solvent and instrument frequency.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for Azacyclododecan-2-one

Chemical Shift (ppm)	Assignment
~175	C=O (Amide Carbonyl)
~40	-CH <sub>2</sub> -NH-
~36	-CO-CH <sub>2</sub> -
~29	-(CH <sub>2</sub> ) <sub>8</sub> -
~25	-CO-CH <sub>2</sub> -CH <sub>2</sub> -

Note: Data is representative and may vary slightly based on solvent and instrument frequency.

## Table 3: IR Spectroscopic Data for Azacyclododecan-2-one

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch (Amide)
~3080	Medium	N-H Stretch (Amide, Fermi Resonance)
~2930	Strong	Asymmetric C-H Stretch (CH <sub>2</sub> )
~2860	Strong	Symmetric C-H Stretch (CH <sub>2</sub> )
~1650	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)
~1460	Medium	CH <sub>2</sub> Scissoring

Note: The IR spectrum is typically acquired using a KBr pellet technique.[\[1\]](#)

## Table 4: Mass Spectrometry Data for Azacyclododecan-2-one

m/z	Relative Intensity	Assignment
183	Moderate	[M] <sup>+</sup> (Molecular Ion)
86	High	[C <sub>5</sub> H <sub>12</sub> N] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	Base Peak	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation pattern obtained via Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Azacyclododecan-2-one** (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: 300 MHz or 400 MHz NMR Spectrometer.
  - Parameters:
    - Pulse Sequence: Standard single-pulse experiment.
    - Number of Scans: 16-32.
    - Relaxation Delay: 1-2 seconds.
    - Spectral Width: 0-15 ppm.

- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: 75 MHz or 100 MHz NMR Spectrometer.
  - Parameters:
    - Pulse Sequence: Proton-decoupled single-pulse experiment.
    - Number of Scans: 1024-4096.
    - Relaxation Delay: 2-5 seconds.
    - Spectral Width: 0-200 ppm.
- Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

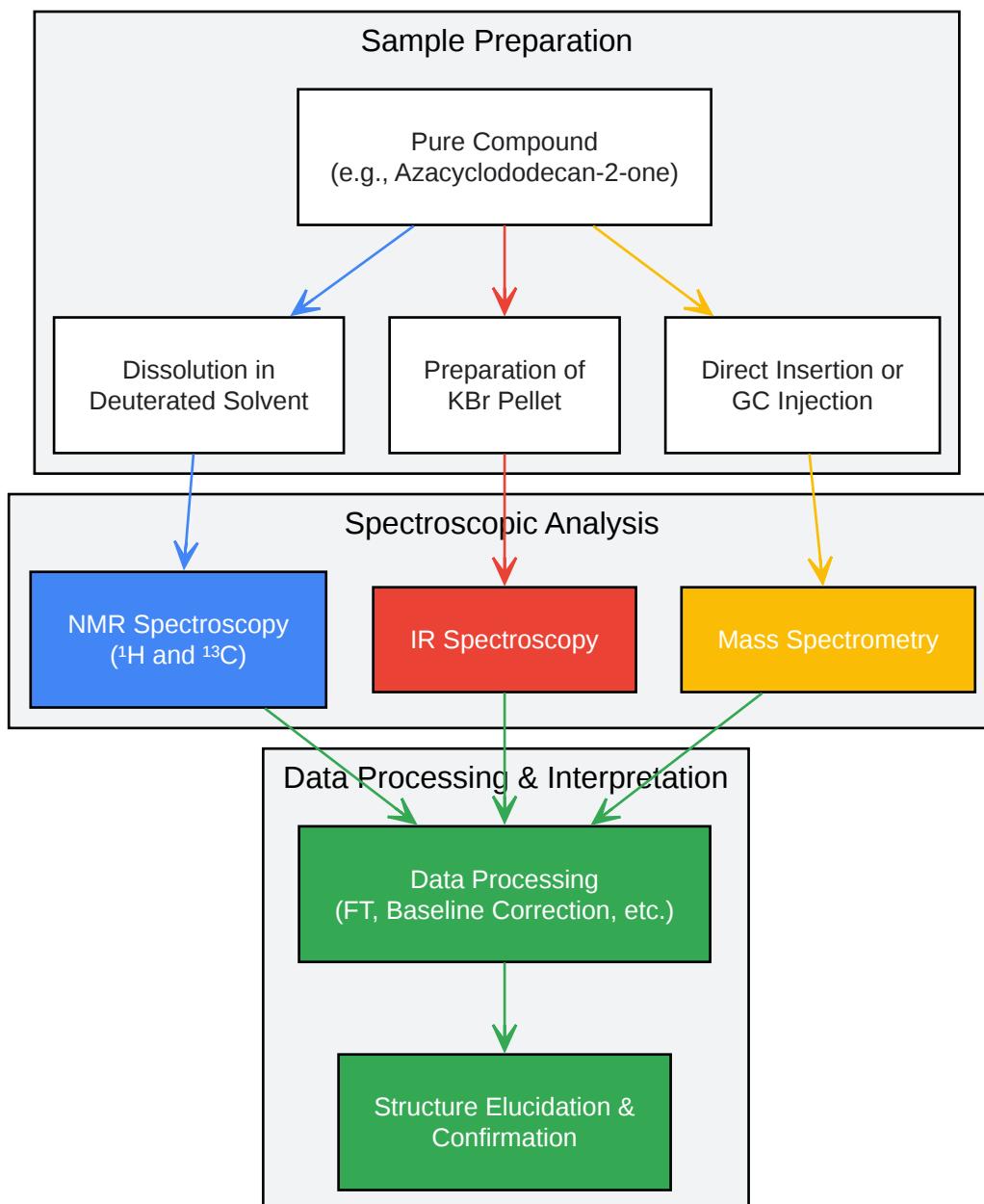
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **Azacyclododecan-2-one** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- FT-IR Spectroscopy:
  - Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
  - Parameters:
    - Scan Range:  $4000\text{-}400\text{ cm}^{-1}$ .
    - Resolution:  $4\text{ cm}^{-1}$ .
    - Number of Scans: 16-32.
- Analysis: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.
- Mass Spectrometry:
  - Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
  - Parameters (for EI):
    - Ionization Energy: 70 eV.
    - Source Temperature: 200-250 °C.
    - Mass Range: m/z 40-500.
- Analysis: The resulting mass spectrum displays the molecular ion and characteristic fragment ions, which are used to determine the molecular weight and elucidate the structure of the compound.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Azacyclododecan-2-one**.



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### General Spectroscopic Analysis Workflow

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## References

- 1. 1-Azacyclododecan-2-one | C11H21NO | CID 12528084 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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